

# Technical Support Center: Improving the Oral Bioavailability of MSC-4106

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Compound of Interest		
Compound Name:	MSC-4106	
Cat. No.:	B10831562	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and preclinical assessment of **MSC-4106**, a potent and orally active inhibitor of the YAP/TAZ-TEAD interaction.

## Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of MSC-4106 in preclinical species?

A1: The oral bioavailability of **MSC-4106** has been shown to vary across different preclinical species. In rodents, it is high, whereas in dogs, it is considerably lower.[1] A summary of the pharmacokinetic parameters is provided in the table below.

Q2: Why is the oral bioavailability of MSC-4106 lower in dogs compared to rodents?

A2: While the exact reasons for the species-specific differences in oral bioavailability have not been fully elucidated in the provided search results, potential factors could include differences in gastrointestinal physiology, first-pass metabolism, and transporter effects between rodents and dogs.[1][2]

Q3: What is the mechanism of action for MSC-4106?

A3: **MSC-4106** is an inhibitor of the YAP/TAZ-TEAD transcriptional complex.[3][4] It binds to the P-site of TEAD1, disrupting the auto-palmitoylation of TEAD1 and TEAD3. This inhibition



prevents the transcription of genes regulated by the Hippo pathway, which is often dysregulated in cancer.

## **Troubleshooting Guide**

Issue: Poor aqueous solubility of MSC-4106 at low pH.

Background: **MSC-4106** exhibits poor solubility in acidic environments, such as Simulated Gastric Fluid (SGF) at pH 1.2 (< 1  $\mu$ g/mL). However, its solubility is significantly better at higher pH levels, as seen in Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 5.5 (10  $\mu$ g/mL) and Fed State Simulated Intestinal Fluid (FeSSIF) at pH 6.5 (26  $\mu$ g/mL). This pH-dependent solubility can be a major hurdle for achieving consistent oral absorption.

#### Suggested Solutions:

- Formulation with Alkalinizing Excipients: Incorporating buffering agents or alkalinizing
  excipients into the formulation can help to increase the local pH in the stomach and improve
  the dissolution of MSC-4106.
- Enteric Coating: An enteric coating can protect the formulation from the acidic environment
  of the stomach and allow for targeted release in the more alkaline environment of the small
  intestine, where MSC-4106 has better solubility.
- Amorphous Solid Dispersions: Creating an amorphous solid dispersion of **MSC-4106** in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility. This can be achieved through techniques such as hot-melt extrusion.
- Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can enhance the solubility and absorption of lipophilic drugs like MSC-4106 (clogP = 4.9). These formulations can form fine emulsions or micellar solutions in the gastrointestinal tract, facilitating drug dissolution and absorption.
- Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area of the drug particles, leading to an improved dissolution rate.

## **Data Presentation**



Table 1: Summary of Preclinical Pharmacokinetic Parameters of MSC-4106

Species	Oral Bioavailability (F%)	Clearance (CL) (L/h/kg)	Volume of Distribution (Vss) (L/kg)
Mouse	> 90%	0.2	2
Rat	80%	0.7	5
Dog	18%	0.05	0.3

Data sourced from

BioWorld and

TargetMol.

# **Experimental Protocols**

Protocol 1: Formulation of MSC-4106 for Oral Gavage in Preclinical Studies

This protocol is based on the formulation reported in preclinical in vivo studies.

#### Materials:

- MSC-4106
- Kleptose® (Hydroxypropyl-β-cyclodextrin)
- Phosphate Buffered Saline (PBS), 50 mM, pH 7.4
- Sterile water for injection
- · Magnetic stirrer and stir bar
- Volumetric flasks and pipettes

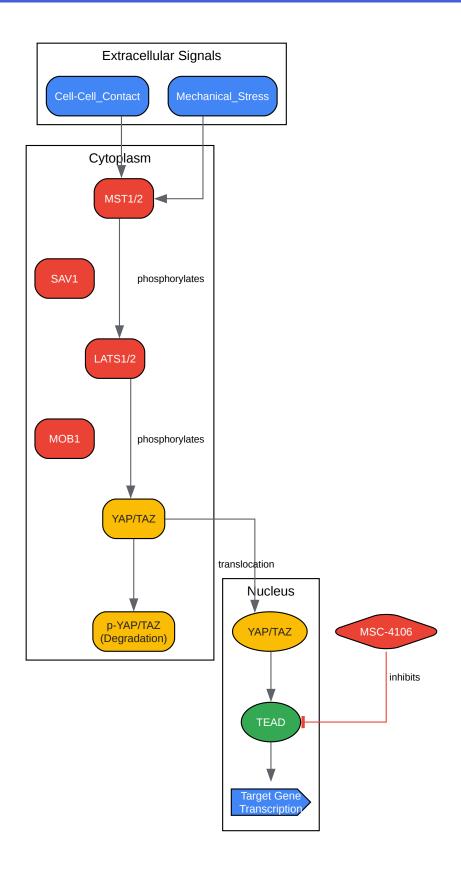
#### Procedure:



- Prepare a 20% (w/v) solution of Kleptose® in 50 mM PBS at pH 7.4. To do this, weigh the appropriate amount of Kleptose® and dissolve it in the required volume of PBS with the aid of a magnetic stirrer.
- Once the Kleptose® is fully dissolved, add the calculated amount of **MSC-4106** to the solution to achieve the desired final concentration (e.g., for a 10 mg/kg dose).
- Continue stirring the solution until the MSC-4106 is completely dissolved. Gentle warming
  may be applied if necessary, but temperature stability of the compound should be
  considered.
- Verify the final pH of the formulation and adjust if necessary.
- The resulting solution can be administered to animals via oral gavage at the desired dose volume.

## **Visualizations**









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### References

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- 2. jneonatalsurg.com [jneonatalsurg.com]
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